molecular formula C19H24BrN3O2 B2979734 5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)furan-2-carboxamide CAS No. 922084-42-2

5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)furan-2-carboxamide

Cat. No. B2979734
CAS RN: 922084-42-2
M. Wt: 406.324
InChI Key: VDVHODBHJRZURO-UHFFFAOYSA-N
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Description

5-bromo-N-(2-(dimethylamino)-2-(1-methyl-1,2,3,4-tetrahydroquinolin-6-yl)ethyl)furan-2-carboxamide is a useful research compound. Its molecular formula is C19H24BrN3O2 and its molecular weight is 406.324. The purity is usually 95%.
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Scientific Research Applications

Antiprotozoal Agents

A study highlighted the synthesis and evaluation of various imidazo[1,2-a]pyridines and 5,6,7,8-tetrahydro-imidazo[1,2-a]pyridines, including derivatives similar to the queried compound, for their antiprotozoal properties. These compounds demonstrated strong DNA affinities and exhibited significant in vitro activity against T. b. rhodesiense and P. falciparum, showing potential as antiprotozoal agents (Ismail et al., 2004).

Kinetics and Mechanism of Reaction with Amines

Research on the kinetics of bromine exchange in 5-bromo-2-carbonyl derivatives of furan, which share structural similarities with the queried compound, was conducted. This study provided insights into the reaction mechanisms of these compounds with amines, emphasizing their complex kinetics and potential applications in chemical synthesis (Novikov & Babeshkina, 1976).

Palladium-Catalysed Direct Heteroarylations

Another study explored the use of similar compounds in palladium-catalyzed direct heteroarylations. These processes are crucial in synthesizing biheteroaryls, which have significant applications in drug discovery and development (Fu et al., 2012).

Hydrolytic Opening of Quinazoline Ring

Research focusing on the hydrolytic opening of the quinazoline ring in furfuryl-4-oxo-dihydroquinazoline derivatives, related to the queried compound, has been conducted. This study provides valuable insights into the chemical behavior and potential applications of these compounds in synthetic chemistry (Shemchuk et al., 2010).

Ligands for σ Receptors

A study synthesized and evaluated tetrahydroisoquinolinyl benzamides, structurally related to the queried compound, as ligands for σ receptors. These findings are significant for understanding the interaction of these compounds with biological targets, potentially leading to new therapeutic agents (Xu et al., 2007).

Antitumor Agents

Compounds structurally similar to the queried compound have been synthesized and evaluated for their potential as antitumor agents. This research contributes to the understanding of how these compounds might be used in cancer therapy (Denny et al., 1987).

properties

IUPAC Name

5-bromo-N-[2-(dimethylamino)-2-(1-methyl-3,4-dihydro-2H-quinolin-6-yl)ethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24BrN3O2/c1-22(2)16(12-21-19(24)17-8-9-18(20)25-17)14-6-7-15-13(11-14)5-4-10-23(15)3/h6-9,11,16H,4-5,10,12H2,1-3H3,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VDVHODBHJRZURO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCC2=C1C=CC(=C2)C(CNC(=O)C3=CC=C(O3)Br)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

406.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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